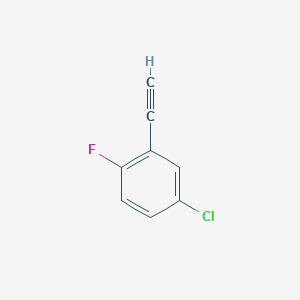

5-Chloro-2-fluorophenylacetylene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Chloro-2-fluorophenylacetylene is a chemical compound with the molecular formula C8H4ClF. It is used in research and development .

Synthesis Analysis

The synthesis of 5-Chloro-2-fluorophenylacetylene involves a copper-promoted hydration reaction . The key annulation step involves the hydration of the C–F bond of 2-fluorophenylacetylene derivatives followed by an intramolecular annulation .

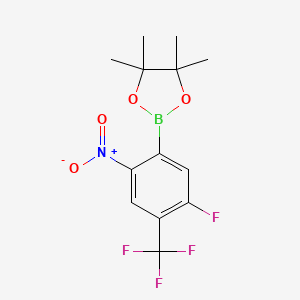

Molecular Structure Analysis

The molecular structure of 5-Chloro-2-fluorophenylacetylene consists of a phenyl ring with a chlorine atom and a fluorine atom attached to it . The acetylenic group is also attached to the phenyl ring .

Chemical Reactions Analysis

The chemical reactions involving 5-Chloro-2-fluorophenylacetylene are primarily hydration reactions . These reactions are promoted by copper and result in the formation of benzo[b]furan and benzo[b]thiophene derivatives .

Wissenschaftliche Forschungsanwendungen

Synthesis of Benzo[b]furan and Benzo[b]thiophene Derivatives

An efficient copper-promoted hydration reaction and its application in the synthesis of benzo[b]furan and benzo[b]thiophene derivatives is presented starting from readily available 2-fluorophenylacetylene derivatives . The key annulation step involves the hydration of the C–F bond of 2-fluorophenylacetylene derivatives followed by an intramolecular annulation to afford benzo[b]furan and benzo[b]thiophene derivatives .

Synthesis of 2,2’-Bisbenzofuran Scaffolds

The same copper-promoted hydration reaction and annulation process can also be used to synthesize structurally important 2,2’-bisbenzofuran scaffolds . These scaffolds are provided in good yields and can be used in various chemical reactions .

Synthesis of Complex Heterocycle Skeletons

The development of general and efficient methodologies for the synthesis of complex heterocycle skeletons has received much attention in the past decades . Among the most ubiquitous heterocyclic moieties in natural and bioactive products are the benzo[b]furan and benzo[b]thiophene units . The compound 5-Chloro-2-fluorophenylacetylene can be used in these synthesis processes .

Synthesis of 2-Substituted Benzo[b]furans

Commonly, the preparation of 2-substituted benzo[b]furans involves the usage of 2-halophenols as reaction precursors . The compound 5-Chloro-2-fluorophenylacetylene can be used as a more convenient alternative in these synthesis processes .

Cross-Coupling of Phenylacetylenes

1-Ethynyl-2-fluorobenzene has been employed in the cross-coupling of phenylacetylenes . This process can be used in various chemical reactions and synthesis processes .

Synthesis of Aryl Acetylenes

1-Ethynyl-4-fluorobenzene, a substituted phenylacetylene, may be used in the synthesis of aryl acetylenes . This process involves a Sonogashira type cross coupling reaction with various haloarenes in the presence of bis (μ-iodo)bis ((-)-sparteine)dicopper (I) catalyst .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s known that this compound is often used in the suzuki–miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, 5-Chloro-2-fluorophenylacetylene interacts with its targets through a two-step process: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with the electrophilic organic groups. In the transmetalation step, the organoboron compounds are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction involving 5-Chloro-2-fluorophenylacetylene affects the carbon-carbon bond formation pathway . This pathway is crucial in organic synthesis, allowing for the construction of complex organic compounds from simpler ones. The downstream effects of this pathway include the synthesis of various organic compounds, including pharmaceuticals and polymers .

Result of Action

The molecular and cellular effects of 5-Chloro-2-fluorophenylacetylene’s action primarily involve the formation of new carbon-carbon bonds. This enables the synthesis of a wide range of complex organic compounds from simpler ones . These compounds can have various applications, including in the development of pharmaceuticals and materials.

Action Environment

The action, efficacy, and stability of 5-Chloro-2-fluorophenylacetylene can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires a palladium catalyst and a base, and the reaction efficiency can be affected by the choice of these reagents . Additionally, factors such as temperature, solvent, and the presence of other functional groups in the reaction mixture can also influence the reaction outcome .

Eigenschaften

IUPAC Name |

4-chloro-2-ethynyl-1-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF/c1-2-6-5-7(9)3-4-8(6)10/h1,3-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYSKEHSKFRAUIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC(=C1)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxyphenyl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2622789.png)

![N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}hydroxylamine](/img/structure/B2622792.png)

![2-[6-allyl-2-(diethylamino)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]-N-(4-butylphenyl)acetamide](/img/structure/B2622796.png)

![2-({1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2622797.png)

![4-acetyl-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2622803.png)

![N-cycloheptyl-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2622805.png)